molecular formula C16H15FN6S B11057853 3-Tert-butyl-5-[3-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2H-pyrazole

3-Tert-butyl-5-[3-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2H-pyrazole

Cat. No.: B11057853
M. Wt: 342.4 g/mol
InChI Key: FLTLLMKYEIIYFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[5-(TERT-BUTYL)-1H-PYRAZOL-3-YL]-3-(4-FLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that combines several functional groups, including pyrazole, triazole, and thiadiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(TERT-BUTYL)-1H-PYRAZOL-3-YL]-3-(4-FLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-(tert-butyl)-1H-pyrazole-3-carboxylic acid with 4-fluorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbonyl diimidazole to yield the desired triazolothiadiazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

6-[5-(TERT-BUTYL)-1H-PYRAZOL-3-YL]-3-(4-FLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-[5-(TERT-BUTYL)-1H-PYRAZOL-3-YL]-3-(4-FLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[5-(TERT-BUTYL)-1H-PYRAZOL-3-YL]-3-(4-FLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 5-(tert-butyl)-1H-pyrazole-3-carboxylic acid
  • 4-fluorophenylhydrazine
  • 1,2,4-triazole derivatives
  • 1,3,4-thiadiazole derivatives

Uniqueness

6-[5-(TERT-BUTYL)-1H-PYRAZOL-3-YL]-3-(4-FLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H15FN6S

Molecular Weight

342.4 g/mol

IUPAC Name

6-(5-tert-butyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H15FN6S/c1-16(2,3)12-8-11(18-19-12)14-22-23-13(20-21-15(23)24-14)9-4-6-10(17)7-5-9/h4-8H,1-3H3,(H,18,19)

InChI Key

FLTLLMKYEIIYFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NN1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)F

Origin of Product

United States

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